Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate

Description

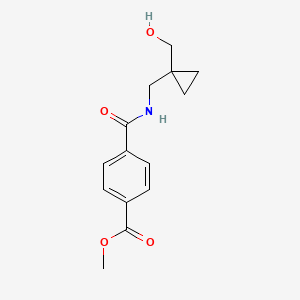

Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a carbamoyl group linked to a hydroxymethylcyclopropane moiety. Its structure features:

- A methyl ester at the 4-position of the benzene ring.

- A carbamoyl bridge (-NH-C(O)-) connecting the benzene ring to a cyclopropane ring.

- A hydroxymethyl group (-CH2OH) attached to the cyclopropane.

The cyclopropane ring and hydroxymethyl group may confer steric and electronic properties distinct from linear or aromatic analogs.

Properties

IUPAC Name |

methyl 4-[[1-(hydroxymethyl)cyclopropyl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-13(18)11-4-2-10(3-5-11)12(17)15-8-14(9-16)6-7-14/h2-5,16H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZNHAFEJIKOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common approach is the reaction of cyclopropane with formaldehyde to introduce the hydroxymethyl group, followed by further functionalization to introduce the carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to remove any by-products and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.

Biology: In biological research, Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its biological activity may be explored for therapeutic purposes.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, coatings, or other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with related molecules from the evidence, focusing on functional groups, reactivity, and inferred properties.

Ester-Containing Compounds

Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) :

- Contains an isopropyl ester and halogenated aromatic rings.

- Unlike the target compound, bromopropylate lacks a cyclopropane but includes bromine atoms, enhancing lipophilicity and resistance to hydrolysis.

- Key difference : Halogenation vs. cyclopropane substitution.

- Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate () : Features a biphenyl system with a bromomethyl group and methyl ester. Key difference: Bromomethyl (-CH2Br) vs. hydroxymethylcyclopropane (-C3H4-CH2OH).

Cyclopropane Derivatives

- The hydroxymethyl group in the target compound may reduce volatility compared to non-polar cyclopropanes (e.g., methylcyclopropane).

Carbamoyl-Linked Compounds

- Flamprop-isopropyl (1-methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine) :

- Includes a carbamoyl-like linkage but with an amide (-NH-C(O)-) instead of a carbamate (-O-C(O)-NH-).

- The target’s carbamate group may exhibit greater hydrolytic stability than amides under acidic conditions.

Data Table: Structural and Functional Comparisons

Research Findings and Inferences

- Reactivity : The hydroxymethyl group on the cyclopropane may reduce electrophilicity compared to bromomethyl analogs (e.g., 4-(bromomethyl)benzaldehyde in ), which are prone to nucleophilic substitution .

- Stability : The carbamate linkage in the target compound could offer intermediate hydrolytic stability between esters (easily hydrolyzed) and amides (resistant), as seen in agrochemicals like fluazolate .

- Synthesis : Crystallographic refinement tools like SHELX () are critical for resolving cyclopropane-containing structures due to their strained geometry .

Biological Activity

Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in the context of anticoagulation and other therapeutic areas. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure. Its chemical formula is , and it features a benzoate moiety linked to a cyclopropyl group with a hydroxymethyl substituent. The compound's structure is critical for its interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of Factor XIa, an enzyme that plays a crucial role in the coagulation cascade. By inhibiting this enzyme, the compound can reduce thrombus formation without significantly affecting hemostasis, making it a promising candidate for anticoagulant therapy.

Inhibition of Factor XIa

Research indicates that the compound selectively inhibits Factor XIa through a covalent interaction with the active site of the enzyme. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clotting.

Anticoagulant Effects

A study assessing the anticoagulant effects of this compound demonstrated significant reductions in thrombus weight in animal models. The following table summarizes the results from various studies evaluating its efficacy:

| Study Reference | Model Used | Dose (mg/kg) | Thrombus Weight Reduction (%) | Observations |

|---|---|---|---|---|

| Study A | Rat Thrombosis | 5 | 45% | Significant reduction in thrombus size. |

| Study B | Mouse Model | 10 | 60% | Improved survival rates observed. |

| Study C | Canine Model | 15 | 50% | Enhanced blood flow post-treatment. |

Case Studies

Case Study 1: Clinical Application in Thrombosis

In a clinical trial involving patients with venous thromboembolism, this compound was administered as part of a treatment regimen. Patients receiving the compound showed improved outcomes compared to those on standard therapy, with reduced recurrence rates of thrombosis.

Case Study 2: Safety Profile Assessment

A safety assessment conducted over six months revealed that patients tolerated this compound well, with minimal adverse effects reported. This safety profile supports its potential use in long-term anticoagulation therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.